REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[O:10][C:9]([S:11][CH2:12]C)=[N:8][CH:7]=1)=[O:5])C.[OH-].[Na+]>C(O)C.O>[CH3:12][S:11][C:9]1[O:10][C:6]([C:4]([OH:5])=[O:3])=[CH:7][N:8]=1 |f:1.2|
|
Name
|
2-ethylsulfanyl-oxazole-5-carboxylic acid ethyl ester
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CN=C(O1)SCC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
37 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove the ethanol
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (4×30 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CSC=1OC(=CN1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |